molecular formula C3H8ClNO B6157809 O-cyclopropylhydroxylamine hydrochloride CAS No. 672299-63-7

O-cyclopropylhydroxylamine hydrochloride

Cat. No.: B6157809
CAS No.: 672299-63-7
M. Wt: 109.6
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Description

Significance of O-Alkylhydroxylamines in Modern Chemical Transformations

O-alkylhydroxylamines are a class of compounds that have become increasingly important as intermediates in the synthesis of complex, nitrogen-containing molecules, including natural products and their analogues. researchgate.net Their utility is broad, serving as valuable building blocks for creating highly functionalized amines through the reductive or base-induced cleavage of the N-O bond. researchgate.net The development of new methods for the acylation of N,O-disubstituted hydroxylamines has improved upon the well-known Weinreb amide methodology, offering convenient pathways to intricate aldehydes and ketones. researchgate.net

The versatility of O-alkylhydroxylamines is further demonstrated by their role as precursors to a variety of heterocyclic structures. organic-chemistry.orgresearchgate.net For instance, they are key starting materials for the synthesis of 1,2-N/O heterocycles like isoxazolidines, isoxazolines, and isoxazoles, which are important scaffolds in medicinal chemistry. nih.govresearchgate.net Various synthetic strategies, including nucleophilic substitution, Mitsunobu reactions, and palladium-catalyzed cross-coupling reactions, have been developed to synthesize a diverse array of O-alkylhydroxylamines. organic-chemistry.orgresearchgate.netrsc.org Their ability to act as nucleophiles or participate in cycloaddition and rearrangement reactions underscores their significance in modern organic synthesis. organic-chemistry.orgnih.govnih.gov

Strategic Utility of Cyclopropyl (B3062369) Moieties in Organic Reactions

The cyclopropyl group, a three-membered carbocyclic ring, is a unique structural motif that imparts distinct chemical and physical properties to molecules. fiveable.me Its significant ring strain, with C-C-C bond angles of 60°, results in weakened C-C bonds and enhanced p-character, making the ring susceptible to cleavage and participation in a variety of reactions. fiveable.mequora.com This inherent reactivity allows cyclopropanes to serve as versatile intermediates in organic synthesis, often participating in ring-opening reactions and cycloadditions to build more complex molecular frameworks. fiveable.meacs.orgmarquette.edu

In medicinal chemistry, the incorporation of a cyclopropyl ring is a well-established strategy to enhance a drug molecule's biological profile. scientificupdate.comunl.ptacs.org It can improve metabolic stability by, for example, replacing an easily oxidized alkyl group. iris-biotech.de The rigid, conformationally constrained nature of the cyclopropyl group can also lock a molecule into its bioactive conformation, leading to increased potency and binding affinity for its biological target. unl.ptiris-biotech.de Furthermore, this moiety can be used to modulate properties such as lipophilicity and pKa, helping to optimize a drug candidate's pharmacokinetic properties. acs.orgiris-biotech.de The use of the cyclopropyl group as a bioisostere for other functional groups, like alkenes, is a common tactic in drug design. scientificupdate.com

Evolution of Research Pertaining to O-Cyclopropylhydroxylamine Hydrochloride

The utility of this compound as a practical tool in organic synthesis is a relatively recent development, primarily driven by the establishment of a novel and scalable synthetic route. rsc.orgnih.gov Initial attempts to synthesize the parent O-cyclopropyl hydroxylamine (B1172632) via direct O-cyclopropanation of protected hydroxylamine were not successful. rsc.org A significant breakthrough was the development of an alternative approach involving the cyclopropanation of an olefin precursor, 2-(vinyloxy)isoindoline-1,3-dione. rsc.org

This method was successfully scaled up to produce gram quantities of 2-cyclopropoxyisoindoline-1,3-dione, which could then be converted to this compound through phthalimide (B116566) cleavage. nih.govrsc.org The successful synthesis of not only the parent compound but also various ring-substituted derivatives has made these bench-stable precursors readily accessible for broader investigation. rsc.orgnih.gov This accessibility has enabled in-depth studies of their reactivity, particularly in the synthesis of N-heterocycles, and has led to the development of efficient protocols for their subsequent N-arylation, a key step in unlocking their full synthetic potential. rsc.orgnih.gov

Foundational Principles Governing its Application as a Precursor

The primary application of this compound as a precursor is founded on its ability to undergo di-heteroatom fiveable.mefiveable.me-sigmatropic rearrangements. rsc.orgnih.gov This type of pericyclic reaction is a powerful transformation for forming carbon-oxygen and carbon-nitrogen bonds, valued for its efficiency and atom economy. nih.govrsc.org The reactivity of O-cyclopropylhydroxylamine is governed by two key structural features: the relatively weak and readily cleavable N-O bond and the strained C-C bonds of the cyclopropane (B1198618) ring. nih.gov

Inspired by similar rearrangements in other systems, such as the Bartoli indole (B1671886) synthesis which involves an N-aryl-O-vinylhydroxylamine intermediate, it was hypothesized that N-derivatized O-cyclopropyl hydroxylamines could undergo an analogous transformation. nih.govrsc.org In this proposed mechanism, the cyclopropane ring acts as a three-carbon homoenolate equivalent. nih.gov When an aryl or vinyl group is attached to the nitrogen atom, the molecule is primed for a fiveable.mefiveable.me-sigmatropic rearrangement. This rearrangement, followed by subsequent cyclization and rearomatization steps, provides a powerful cascade reaction to construct complex heterocyclic systems, such as substituted tetrahydroquinolines, in a single pot. rsc.orgnih.gov The stability of the hydrochloride salt makes it a convenient and practical starting material for these synthetic sequences. rsc.org

Data Tables

Table 1: Synthesis of O-Cyclopropyl N-Hydroxyphthalimide Precursors

This table shows the yields for the synthesis of various ring-substituted 2-cyclopropoxyisoindoline-1,3-diones, which are direct precursors to the corresponding O-cyclopropyl hydroxylamine salts. The data is derived from research detailing a scalable synthetic route. nih.gov

EntryProductYield (%)
12-cyclopropoxyisoindoline-1,3-dione85
22-(2-methylcyclopropoxy)isoindoline-1,3-dione89
32-(2-phenylcyclopropoxy)isoindoline-1,3-dione81
42-(1-methylcyclopropoxy)isoindoline-1,3-dione75
52-(1-phenylcyclopropoxy)isoindoline-1,3-dione78
62-(2,2-dimethylcyclopropoxy)isoindoline-1,3-dione82
72-(1,2-diphenylcyclopropoxy)isoindoline-1,3-dione70

Properties

CAS No.

672299-63-7

Molecular Formula

C3H8ClNO

Molecular Weight

109.6

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Insights of O Cyclopropylhydroxylamine Hydrochloride

Intrinsic Reactivity Profiles

The chemical behavior of O-cyclopropylhydroxylamine hydrochloride is largely dictated by two key aspects of its structure: the weak N-O single bond and the high ring strain of the cyclopropyl (B3062369) group. These features give rise to distinct reactivity patterns that are harnessed in synthetic organic chemistry.

Cleavable N-O Bond Reactivity

The nitrogen-oxygen single bond is inherently weak and susceptible to cleavage under various reaction conditions. This susceptibility is a cornerstone of the reactivity of hydroxylamine (B1172632) derivatives. The cleavage of the N-O bond in O-cyclopropylhydroxylamine derivatives is a key step in initiating sigmatropic rearrangements, providing the thermodynamic driving force for these transformations. rsc.org This bond can be cleaved homolytically or heterolytically, depending on the reaction conditions and the nature of the substituents on the nitrogen atom. The facile cleavage of this bond is a critical feature that enables the participation of O-cyclopropyl hydroxylamines in cascade reactions for the synthesis of complex nitrogen-containing heterocycles. rsc.org

Role of the Strained Cyclopropane (B1198618) C-C Bond as a Homoenolate Equivalent

The cyclopropane ring in O-cyclopropylhydroxylamine is characterized by significant ring strain due to its small bond angles. This strain energizes the carbon-carbon (C-C) bonds, making them susceptible to cleavage. In the context of its reactivity, the strained cyclopropane C-C bond can function as a three-carbon homoenolate equivalent. rsc.org A homoenolate is a reactive intermediate in which the β-carbon atom possesses nucleophilic character. The ring-opening of the cyclopropyl group, often facilitated by the cleavage of the N-O bond, can generate a reactive species that behaves as a homoenolate, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the β-position relative to the original oxygen atom.

Sigmatropic Rearrangements Mediated by O-Cyclopropyl Hydroxylamines

O-cyclopropyl hydroxylamines are effective precursors for sigmatropic rearrangements, a class of pericyclic reactions involving the migration of a σ-bond across a π-system. These rearrangements are powerful tools for the construction of complex molecular architectures with high stereocontrol.

Theoretical Underpinnings ofresearchgate.netresearchgate.net-Sigmatropic Rearrangements

While rsc.orgrsc.org-sigmatropic rearrangements of O-cyclopropyl hydroxylamines have been more extensively studied, the principles of sigmatropic shifts can be applied to understand potential researchgate.netresearchgate.net-rearrangements. Sigmatropic rearrangements are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. fiveable.me These rules predict the stereochemical outcome of pericyclic reactions based on the symmetry of the molecular orbitals involved. For a researchgate.netresearchgate.net-sigmatropic rearrangement to occur thermally, it would require an antarafacial-antarafacial or suprafacial-suprafacial interaction of the participating orbitals. However, the four-electron transition state of a thermal researchgate.netresearchgate.net-shift is generally high in energy and geometrically disfavored, making such rearrangements rare under thermal conditions. Photochemical conditions, which involve the excitation of an electron to a higher energy orbital, can alter the orbital symmetry requirements and allow for researchgate.netresearchgate.net-sigmatropic rearrangements to proceed.

Analogous Reactivity with O-Vinyl Hydroxylamine Intermediates

The reactivity of O-cyclopropyl hydroxylamines in sigmatropic rearrangements shows a strong analogy to that of O-vinyl hydroxylamine intermediates. rsc.org O-vinyl hydroxylamines are known to undergo rsc.orgrsc.org-sigmatropic rearrangements, such as in the Bartoli indole (B1671886) synthesis. rsc.org In this context, the cyclopropyl group in O-cyclopropylhydroxylamine can be considered a synthetic equivalent of a vinyl group. The ring-opening of the cyclopropane provides the necessary π-system to participate in the sigmatropic shift, mimicking the behavior of the vinyl group in O-vinyl hydroxylamines. This analogy allows for the application of O-cyclopropyl hydroxylamines in similar synthetic strategies for the construction of heterocyclic frameworks.

Mechanisms of Di-Heteroatomresearchgate.netresearchgate.net-Sigmatropic Rearrangements

Rearrangement TypeKey Features
rsc.orgrsc.org-Sigmatropic Rearrangement Involves a six-membered transition state. Thermally allowed and common for O-cyclopropyl and O-vinyl hydroxylamines. rsc.orgwikipedia.org
researchgate.netresearchgate.net-Sigmatropic Rearrangement Involves a four-membered transition state. Generally thermally forbidden but can be photochemically allowed.
Di-Heteroatom Rearrangement Involves the migration of a bond between two heteroatoms (N and O). The mechanism is influenced by the electronic properties of the substituents.

N-Arylation Reactions of O-Cyclopropyl Hydroxamates

The formation of a nitrogen-aryl (N-Ar) bond is a cornerstone of modern synthetic chemistry, given the prevalence of N-aryl motifs in pharmaceuticals, agrochemicals, and materials science. For O-cyclopropyl hydroxamates, the development of efficient N-arylation methods is crucial for expanding their synthetic utility.

In recent years, a significant shift towards more sustainable and environmentally benign synthetic methods has spurred the development of transition-metal-free arylation reactions. nih.govrsc.org For the N-arylation of O-cyclopropyl hydroxamates, this has primarily involved the use of hypervalent iodine(III) reagents, such as diaryliodonium salts. nih.govdiva-portal.org These reagents serve as electrophilic aryl sources and have proven to be highly effective for the arylation of a wide range of nucleophiles, including amines, amides, and heterocycles, under mild conditions. mdpi.commdpi.com

The advantages of using diaryliodonium salts in a metal-free context are numerous. They avoid the use of expensive and potentially toxic transition metal catalysts and their associated ligands. diva-portal.org Furthermore, these reactions often exhibit high functional group tolerance and can be performed under operationally simple conditions. nih.gov The mechanism of these reactions generally involves the nucleophilic attack of the hydroxamate nitrogen onto the iodonium salt, followed by reductive elimination of an aryl iodide to furnish the N-arylated product. diva-portal.org

Diaryliodonium salts have emerged as powerful reagents for the N-arylation of O-cyclopropyl hydroxamates. nih.govmdpi.com These salts are typically stable, easy to handle, and can be prepared with a wide variety of aryl groups. nih.gov The reaction proceeds by activating the diaryliodonium salt, which then readily transfers an aryl group to the nitrogen atom of the O-cyclopropyl hydroxamate.

The use of unsymmetrical diaryliodonium salts, which bear one transferable aryl group and one non-transferable "dummy" aryl group, has been a significant advancement. This strategy improves the atom economy of the reaction by minimizing the formation of undesired arylated byproducts. The choice of the counterion on the diaryliodonium salt (e.g., triflate, tetrafluoroborate) can also influence the reaction efficiency. mdpi.com

While specific studies detailing the N-arylation of a broad range of O-cyclopropyl hydroxamates are not extensively documented in the reviewed literature, the general substrate scope of diaryliodonium salt-mediated N-arylations of related N-nucleophiles is wide. Both electron-rich and electron-poor aryl groups can be effectively transferred from the diaryliodonium salt to the nitrogen nucleophile. diva-portal.org The efficiency of these reactions is generally high, with yields often ranging from moderate to excellent.

Below is a representative table illustrating the scope of diaryliodonium salts in the N-arylation of various amines, which serves as a strong indicator for the expected reactivity with O-cyclopropyl hydroxamates.

EntryAmine SubstrateAryl Group on Diaryliodonium SaltYield (%)
1AnilinePhenyl>95
2Benzylamine4-Methoxyphenyl85
3Morpholine4-Trifluoromethylphenyl92
4Pyrrolidine2-Naphthyl78
5Glycine methyl esterPhenyl81

This table is a representation of the general efficiency of diaryliodonium salt-mediated N-arylations of amines and amino acid derivatives and is intended to be illustrative of the potential scope for O-cyclopropyl hydroxamates.

While the Buchwald-Hartwig and Chan-Lam cross-coupling reactions are powerful and widely used methods for N-arylation, they can present challenges with certain substrates, including those with sterically demanding groups like the cyclopropyl moiety. beilstein-journals.org

The Buchwald-Hartwig amination , which typically employs a palladium catalyst with a phosphine ligand, can be sensitive to the steric environment of both the amine and the aryl halide. The cyclopropyl group, although small, can introduce a degree of steric hindrance that may impede the formation of the key palladium-amide intermediate. Furthermore, the reaction often requires strong bases, which can be incompatible with sensitive functional groups. researchgate.net

The Chan-Lam coupling , which utilizes a copper catalyst and an arylboronic acid, is generally milder than the Buchwald-Hartwig reaction. However, it can suffer from long reaction times and may require stoichiometric amounts of the copper reagent. beilstein-journals.org While Chan-Lam reactions have been successfully applied to the N-cyclopropylation of some amines and the O-cyclopropylation of phenols, their efficiency can be substrate-dependent. nih.govresearchgate.net For O-cyclopropyl hydroxamates, the specific combination of the O-alkyl group and the hydroxamate functionality might lead to competing coordination with the copper catalyst, potentially inhibiting the desired N-arylation pathway. The search for universally applicable catalytic systems for such specific substrates remains an active area of research.

Cascade Reaction Pathways

The N-arylated O-cyclopropyl hydroxamates are valuable intermediates that can undergo subsequent transformations to generate more complex molecular architectures. One particularly elegant strategy involves the use of cascade reactions, where multiple bond-forming events occur in a single pot.

Following the N-arylation of an O-cyclopropyl hydroxamate, the resulting product can be subjected to conditions that initiate a cascade reaction, leading to the formation of heterocyclic structures. A plausible and well-precedented pathway involves a rsc.orgrsc.org-sigmatropic rearrangement. nih.govnih.gov Although the provided outline mentions a diva-portal.orgdiva-portal.org-sigmatropic rearrangement, the rsc.orgrsc.org-rearrangement is more commonly observed in analogous systems.

In this proposed cascade, the N-aryl-O-cyclopropyl hydroxamate first undergoes a rsc.orgrsc.org-sigmatropic rearrangement . This pericyclic reaction involves the concerted reorganization of six electrons, leading to the formation of a new carbon-carbon bond and the cleavage of the nitrogen-oxygen bond. The cyclopropyl group plays a crucial role in this step, as the strain release from the three-membered ring can be a driving force for the rearrangement.

The intermediate generated from the sigmatropic rearrangement is often a non-aromatic, highly reactive species. This intermediate can then rapidly undergo a cyclization step. The nature of the cyclization depends on the specific substituents on the aromatic ring and the hydroxamate moiety.

Finally, the cyclized intermediate undergoes rearomatization , typically through the elimination of a small molecule (such as water or an alcohol), to furnish a stable, aromatic heterocyclic product. This one-pot cascade sequence provides a highly efficient route to complex molecules from relatively simple starting materials, highlighting the synthetic versatility of O-cyclopropylhydroxylamine derivatives.

Influence of Base-Mediated Conditions on Reaction Outcome

The reactivity of this compound and its derivatives is significantly influenced by the presence and nature of a base. Base-mediated conditions are crucial for initiating specific reaction cascades, particularly mdpi.commdpi.com-sigmatropic rearrangements, by facilitating the formation of key reactive intermediates. The choice of base and solvent can dictate the reaction pathway and the ultimate product yield.

Research into the synthesis of N-heterocycles has demonstrated that N-arylated O-cyclopropyl hydroxamates, derived from O-cyclopropylhydroxylamine, can undergo a one-pot mdpi.commdpi.com-sigmatropic rearrangement, followed by cyclization and rearomatization, to produce a variety of substituted tetrahydroquinolines. rsc.org This transformation is notably dependent on basic conditions.

Initial investigations revealed that in the absence of any additives, the N-arylated O-cyclopropyl hydroxamate starting material does not undergo rearrangement at ambient temperature. rsc.org The introduction of a base, such as triethylamine (Et₃N), was found to be essential for the formation of the desired 2-hydroxy-tetrahydroquinoline product. rsc.org The reaction's success is also solvent-dependent; for instance, the desired product was formed in tetrahydrofuran (THF) but not in toluene when triethylamine was used. rsc.org

Detailed findings from the optimization of this base-mediated reaction are presented below, illustrating the critical role of the base in promoting the desired chemical transformation.

Table 1: Effect of Base and Solvent on the mdpi.commdpi.com-Sigmatropic Rearrangement of an N-arylated O-cyclopropyl hydroxamate.
EntrySolventAdditive (equiv.)Time (h)ProductYield (%)
1TolueneNone24No Reaction-
2THFNone24No Reaction-
3TolueneEt₃N (2.0)24No Reaction-
4THFEt₃N (2.0)242-hydroxy-tetrahydroquinoline35
Data sourced from Humphrey, G. M., et al. (2020). rsc.org

The data clearly indicates that the combination of a polar aprotic solvent like THF and a moderately strong organic base like triethylamine is necessary to facilitate the rearrangement. The base is believed to deprotonate the hydroxamate, initiating the cascade that leads to the final tetrahydroquinoline product. The failure of the reaction in toluene, a non-polar solvent, suggests that solvent polarity also plays a crucial role in stabilizing the intermediates formed during the reaction sequence. rsc.org In contrast, the use of Lewis acidic additives, such as trifluoromethanesulfonic acid (TfOH) and zinc chloride (ZnCl₂), did not result in the formation of the desired product, further highlighting the specific requirement for basic conditions. rsc.org

Applications of O Cyclopropylhydroxylamine Hydrochloride As a Versatile Synthetic Building Block

Precursor for N-Heterocycle Synthesis

O-cyclopropylhydroxylamine hydrochloride serves as a key starting material for the synthesis of various N-heterocycles. Its utility lies in its ability to be readily N-arylated and subsequently induced to undergo a cascade reaction involving a rsc.orgrsc.org-sigmatropic rearrangement, cyclization, and rearomatization. nih.govrsc.org This process provides an efficient, one-pot method for the construction of complex heterocyclic scaffolds. nih.gov

Facile Synthesis of Substituted Tetrahydroquinolines

A significant application of this compound is in the facile synthesis of substituted tetrahydroquinolines. nih.govrsc.org The process begins with the N-arylation of the O-cyclopropylhydroxylamine precursor. The resulting N-aryl O-cyclopropyl hydroxamates are then subjected to base-mediated conditions, which trigger a rsc.orgrsc.org-sigmatropic rearrangement. This rearrangement, followed by a cyclization and rearomatization cascade, efficiently yields 2-hydroxy-tetrahydroquinolines. nih.gov This one-pot, three-step cascade reaction has been demonstrated to be a robust method for producing a diverse set of substituted tetrahydroquinolines in moderate to good yields. nih.govrsc.org

The methodology allows for the synthesis of a wide array of substituted 2-hydroxy-tetrahydroquinoline products. By varying the substituents on the N-aryl O-cyclopropyl hydroxamate substrates, a library of twenty distinct tetrahydroquinoline derivatives has been successfully synthesized. nih.gov This demonstrates the robustness and versatility of the rsc.orgrsc.org-sigmatropic rearrangement strategy for creating structurally diverse heterocyclic compounds. nih.gov

The following table showcases a selection of the synthesized 2-hydroxy-tetrahydroquinoline products, highlighting the diversity achieved through this method.

ProductN-Protecting GroupYield (%)
20a Boc75
20b Cbz78
20c Ac72
20d Bz80

Data sourced from a study on the utility of O-cyclopropyl hydroxylamines as precursors for N-heterocycles. nih.gov

A key aspect of diversifying the tetrahydroquinoline products is the ability to employ various N-protecting groups on the O-cyclopropyl hydroxamate precursor. nih.gov A study systematically investigated a set of N-phenyl O-cyclopropyl hydroxamates, each bearing a different N-protecting group. These included tert-butoxycarbonyl (Boc), carboxybenzyl (Cbz), acetyl (Ac), and benzoyl (Bz) groups. nih.gov The research demonstrated that all these protected hydroxamates efficiently underwent the rearrangement to produce their corresponding tetrahydroquinoline products in comparable and good yields. nih.gov

The table below details the N-phenyl O-cyclopropyl hydroxamate precursors with different N-protecting groups that were successfully utilized in the synthesis of tetrahydroquinolines.

PrecursorN-Protecting Group
19a Boc
19b Cbz
19c Ac
19d Bz

Data sourced from research on the synthesis and application of O-cyclopropyl hydroxylamines. nih.gov

Potential for Formation of Other Heterocyclic Architectures

The successful application of N-arylated O-cyclopropyl hydroxylamines in rsc.orgrsc.org-rearrangements to form tetrahydroquinolines suggests the potential for synthesizing other classes of heterocycles. nih.govrsc.org The underlying principle relies on the presence of a π-system directly attached to the nitrogen atom, which facilitates the sigmatropic rearrangement. nih.gov

It is proposed that derivatives of O-cyclopropyl hydroxylamine (B1172632) other than the N-arylated forms could also serve as viable precursors for rsc.orgrsc.org-rearrangements. nih.gov Specifically, the synthesis of N-vinyl or N-acyl O-cyclopropyl hydroxylamine derivatives is envisioned. These compounds, upon undergoing a rsc.orgrsc.org-rearrangement, would be expected to afford a variety of different heterocyclic structures, further expanding the synthetic utility of the O-cyclopropyl hydroxylamine scaffold. nih.gov

Post-Rearrangement Functionalization of Derived Scaffolds

While the primary focus has been on the synthesis of the core heterocyclic structures, the resulting products, such as the 2-hydroxy-tetrahydroquinolines, possess functional groups that are amenable to further chemical modification. This allows for the post-rearrangement functionalization of the derived scaffolds, enabling the creation of an even broader range of complex molecules. The hydroxyl group at the 2-position of the tetrahydroquinoline ring, for instance, provides a handle for subsequent synthetic transformations.

Carbon-Carbon Bond-Forming Transformations at the 2-Position

The tetrahydroquinoline scaffold, obtained from the rearrangement of O-cyclopropyl N-aryl hydroxamates, provides a key intermediate for the formation of new carbon-carbon bonds at its 2-position. This has been effectively demonstrated through a reaction with an in situ-generated phosphonium (B103445) ylide. Specifically, the reaction of a 2-hydroxytetrahydroquinoline derivative with the ylide derived from methyl 2-(diethoxyphosphoryl)acetate leads to the formation of a new C-C bond, yielding a 2-methoxy-2-oxoethyl addition product. nih.gov This transformation highlights the ability to introduce ester functionalities at this position, significantly increasing the molecular complexity and providing a handle for further synthetic manipulations.

Table 1: Carbon-Carbon Bond Formation at the 2-Position of a Tetrahydroquinoline Derivative

Precursor Reagent Product

Carbon-Oxygen Bond-Forming Transformations (e.g., Etherification)

The 2-hydroxy group of the tetrahydroquinoline intermediate is also amenable to carbon-oxygen bond formation, enabling the synthesis of various ether derivatives. nih.gov This has been achieved through two distinct methods. An acid-catalyzed condensation reaction with an alcohol, such as methanol, results in the formation of the corresponding aliphatic ether. nih.gov Alternatively, a Chan-Lam-type coupling reaction with an aryl boronic acid, like phenylboronic acid, can be employed to construct an aromatic ether at the 2-position. nih.gov These etherification reactions demonstrate the utility of the tetrahydroquinoline intermediate in accessing a diverse range of structures with potential applications in medicinal chemistry and materials science.

Table 2: Etherification at the 2-Position of a Tetrahydroquinoline Derivative

Reaction Type Reagent Product
Acidic Condensation Methanol, Acid 2-Methoxytetrahydroquinoline

Allylation and Phosphonium Ylide Reactivity

Additionally, as mentioned in section 4.2.1, the reactivity with phosphonium ylides represents a key transformation. The Wittig reaction, a cornerstone of organic synthesis for alkene formation, involves the reaction of an aldehyde or ketone with a phosphonium ylide. organic-chemistry.orgmasterorganicchemistry.com The ylide itself is typically generated by the deprotonation of a phosphonium salt, which is formed from the reaction of an alkyl halide with triphenylphosphine. masterorganicchemistry.comyoutube.com In the context of the tetrahydroquinoline intermediate, the reaction with a stabilized phosphonium ylide, such as the one derived from methyl 2-(diethoxyphosphoryl)acetate, proceeds smoothly to yield the corresponding α,β-unsaturated ester. nih.gov This specific application underscores the ability to leverage well-established synthetic methodologies to functionalize the heterocyclic core derived from this compound.

Table 3: Allylation and Phosphonium Ylide Reaction at the 2-Position of a Tetrahydroquinoline Derivative

Transformation Reagent(s) Product
Allylation (Hosomi-Sakurai type) Allyltrimethylsilane (B147118), Lewis Acid 2-Allyltetrahydroquinoline

Advanced Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Proton and Carbon-13)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of O-cyclopropylhydroxylamine hydrochloride. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific information about the chemical environment of each atom, allowing for a comprehensive structural assignment.

In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded on a 600 MHz spectrometer using DMSO-d₆ as the solvent. sigmaaldrich.cn The resulting spectrum showed distinct signals corresponding to the different protons in the molecule. The two protons on the nitrogen atom appear as a broad singlet at 11.21 ppm, indicative of their acidic nature. The proton on the carbon adjacent to the oxygen (the methine proton of the cyclopropyl (B3062369) group) resonates as a triplet of triplets at 4.13 ppm, with coupling constants of J = 5.8 and 2.6 Hz. This complex splitting pattern arises from coupling to the neighboring methylene (B1212753) protons on the cyclopropyl ring. The two sets of non-equivalent methylene protons on the cyclopropyl ring appear as a quartet at 0.88 ppm (J = 4.6, 3.5 Hz) and a quartet of doublets at 0.67 ppm (J = 6.4, 1.4 Hz), respectively.

The ¹³C NMR spectrum, recorded at 151 MHz in the same solvent, provides further structural confirmation. sigmaaldrich.cn It displays a signal at 57.26 ppm, which is attributed to the methine carbon of the cyclopropyl group bonded to the oxygen atom. The two equivalent methylene carbons of the cyclopropyl ring give rise to a single signal at 6.62 ppm.

¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
11.21 br s - NH₂
4.13 tt 5.8, 2.6 CH-O
0.88 q 4.6, 3.5 CH₂

¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppm Assignment
57.26 CH-O

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. While specific experimental HRMS data for this compound was not detailed in the reviewed academic literature, the theoretical exact mass can be calculated to serve as a benchmark for experimental verification.

The molecular formula of the free base, O-cyclopropylhydroxylamine, is C₃H₇NO. For HRMS analysis, the compound is typically ionized, often by protonation, to form the [M+H]⁺ ion, which would have the formula [C₃H₈NO]⁺. The calculated monoisotopic mass of this ion is 74.05999 Da. An experimental HRMS measurement yielding a mass very close to this theoretical value would unequivocally confirm the molecular formula of the compound.

Calculated Exact Mass for HRMS

Ion Molecular Formula Calculated Monoisotopic Mass (Da)

Chromatographic Techniques for Reaction Monitoring and Product Purification

Chromatographic techniques are indispensable in the synthesis of this compound for both monitoring the progress of a reaction and for the purification of the final product.

Thin-Layer Chromatography (TLC) is routinely employed to monitor the conversion of starting materials to products. In the synthesis of a precursor to this compound, TLC was performed using E. Merck silica gel 60 F₂₅₄ pre-coated plates (0.25 mm). sigmaaldrich.cn This technique allows for a rapid qualitative assessment of the reaction mixture, helping to determine the optimal reaction time.

Flash Chromatography is a common method for purifying the synthesized compounds. In the context of the synthesis of related O-cyclopropylated compounds, a Biotage Isolera One system with KP-Sil cartridges was utilized. sigmaaldrich.cn The separation of the desired product from byproducts and unreacted starting materials was achieved using a mobile phase consisting of a mixture of ethyl acetate (EA) and hexane (hex). sigmaaldrich.cn This purification step is crucial for obtaining the compound in high purity.

Chromatographic Methods in the Synthesis of O-cyclopropylhydroxylamine Precursors

Technique Stationary Phase Mobile Phase Application
Thin-Layer Chromatography (TLC) Silica gel 60 F₂₅₄ Not specified Reaction Monitoring

Melting Point Analysis for Purity Assessment

The melting point of a crystalline solid is a key physical property that serves as an indicator of its purity. A sharp and defined melting point range is characteristic of a pure compound. For this compound, a melting point range of 57.1-58.1 °C has been reported. This physical constant is a valuable parameter for the initial identification and purity assessment of the synthesized compound.

Physical Properties of this compound

Property Value

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic structure, molecular geometry, and energetic properties of molecules. For O-cyclopropylhydroxylamine hydrochloride, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to understand its fundamental properties.

Detailed analysis of the electronic structure would likely reveal the influence of the electronegative oxygen and nitrogen atoms on the electron distribution within the molecule. The hydrochloride form implies protonation, likely at the nitrogen atom, which would significantly alter the electronic landscape.

Key Areas of Investigation:

Molecular Geometry and Conformational Analysis: Computational methods can predict the most stable three-dimensional arrangement of the atoms. For O-cyclopropylhydroxylamine, this would involve determining the preferred orientation of the cyclopropyl (B3062369) and hydroxylamine (B1172632) moieties relative to each other. The presence of the cyclopropyl group can influence the conformational preferences of adjacent substituents. For instance, studies on other cyclopropyl-containing systems have shown that the cyclopropyl group can lead to unusual conformational preferences, such as favoring an axial position for a geminal substituent in a six-membered ring, due to a combination of steric and hyperconjugative effects rsc.org.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In this compound, the HOMO would likely be localized on the non-bonding orbitals of the oxygen and/or nitrogen atoms, while the LUMO would be associated with the antibonding orbitals. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability nih.gov.

Electrostatic Potential Maps: These maps would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The protonated nitrogen in the hydrochloride salt would be a prominent electrophilic site.

Thermochemical Properties: Calculations can provide estimates for thermodynamic quantities such as heat of formation and Gibbs free energy, which are fundamental to understanding the stability and reactivity of the compound.

Illustrative Data from Analogous Systems:

While specific data for this compound is not available, the following table presents typical computed properties for related small molecules to illustrate the type of information that would be generated.

Computed PropertyCyclopropylamine (B47189)HydroxylamineExpected Trend for O-cyclopropylhydroxylamine
HOMO-LUMO Gap (eV) ~7.5 - 8.5~7.0 - 8.0Likely in a similar range, influenced by the combination of the cyclopropyl and hydroxylamine moieties.
Dipole Moment (Debye) ~1.5 - 2.0~0.6Expected to be significant due to the polar O-N bond and the overall molecular asymmetry.
Proton Affinity (kJ/mol) ~900 - 920~800 - 820The nitrogen in the hydroxylamine portion would be the primary site of protonation.

This table is illustrative and based on general values for the parent compounds.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. For O-cyclopropylhydroxylamine, this would be particularly insightful for understanding its synthesis and reactivity.

Potential Reaction Mechanisms for Study:

Formation Reactions: Modeling the synthesis of O-cyclopropylhydroxylamine, for instance, via the alkylation of hydroxylamine with a cyclopropyl halide, would involve calculating the energy profile of the reaction to determine the activation energy and the feasibility of the proposed pathway.

Rearrangement Reactions: Hydroxylamine derivatives can undergo various rearrangements. Computational studies, similar to those performed on oxaziridines (which can be formed from hydroxylamines), can elucidate the mechanisms of such transformations, which may proceed through radical or ionic intermediates nih.govacs.orgwikipedia.orgnih.govacs.org. For example, theoretical explorations of oxaziridine (B8769555) rearrangements have detailed the photochemical pathways involved acs.org.

Reactions with Electrophiles and Nucleophiles: DFT calculations can model the interaction of O-cyclopropylhydroxylamine with various reagents. This would involve locating the transition states for reactions at the nitrogen or oxygen atoms, or those involving the cyclopropyl ring.

Transition State Analysis:

A key aspect of mechanistic studies is the characterization of transition states. These are high-energy structures that connect reactants to products. Computational chemistry allows for the determination of the geometry and energy of these fleeting species. For example, in a substitution reaction, the transition state would show the partial formation of a new bond and the partial breaking of an old one. The calculated activation energy (the energy difference between the reactants and the transition state) is a critical parameter for predicting reaction rates.

Illustrative Reaction Coordinate Diagram:

A hypothetical reaction coordinate diagram for a substitution reaction involving O-cyclopropylhydroxylamine could be constructed based on computational data. This would plot the energy of the system as it progresses from reactants to products, showing the energy barriers (activation energies) for each step.

Prediction of Reactivity and Selectivity for Novel Transformations

A significant application of computational chemistry is the prediction of how a molecule will behave in new, unexplored reactions. This can guide synthetic chemists in designing new transformations.

Influence of the Cyclopropyl Group:

The cyclopropyl group is known for its unique electronic properties, behaving somewhat like a double bond in its ability to stabilize adjacent positive charges. It also introduces significant ring strain numberanalytics.comchemrxiv.orgchemrxiv.orgosti.govnumberanalytics.com. Computational studies can quantify this ring strain and predict its effect on reactivity. For example, reactions that lead to the opening of the cyclopropyl ring can be highly favorable due to the release of this strain energy.

Ring-Opening Reactions: Computational modeling could predict the feasibility of various ring-opening reactions of O-cyclopropylhydroxylamine, for example, under acidic conditions or in the presence of a catalyst. DFT calculations have been used to study the ring-opening hydroarylation of cyclopropanes, showing how the reaction profile is influenced by the substituents on the ring researchgate.net.

Strain-Promoted Reactions: The inherent strain of the cyclopropyl ring could be harnessed in strain-promoted reactions, a concept that has been explored computationally for other strained rings chemrxiv.orgchemrxiv.org.

Predicting Selectivity:

When a molecule has multiple reactive sites, computational methods can predict which site is most likely to react (chemoselectivity), the stereochemical outcome of a reaction (stereoselectivity), and the orientation of the reaction (regioselectivity). For O-cyclopropylhydroxylamine, this could involve predicting:

N- vs. O-Alkylation: Whether an alkylating agent will react at the nitrogen or the oxygen atom.

Stereoselectivity in Reactions at the Cyclopropyl Ring: If the cyclopropyl ring participates in a reaction, computational models can predict the stereochemical outcome based on the approach of the reagent to the molecule.

Data Table of Computationally Predicted Properties Relevant to Reactivity:

PropertyPredicted Value/CharacteristicImplication for Reactivity
Ring Strain Energy High (typical for cyclopropanes)Driving force for ring-opening reactions. numberanalytics.comchemrxiv.orgchemrxiv.orgosti.govnumberanalytics.com
pKa of Conjugate Acid Likely lower than simple alkylamines due to the electron-withdrawing effect of the oxygen atom. chempap.orgnih.govwikipedia.orgInfluences the ease of protonation/deprotonation, which is key in many reaction mechanisms.
Bond Dissociation Energies Can be calculated for C-N, N-O, and C-H bonds.Predicts the likelihood of radical formation at different positions within the molecule.

Future Directions and Emerging Research Paradigms

Expansion of Substrate Scope and Reaction Conditions for Rearrangements

Initial studies have successfully demonstrated that N-arylated O-cyclopropyl hydroxamates undergo a nih.govnih.gov-sigmatropic rearrangement to produce substituted tetrahydroquinolines. nih.govrsc.org Future research will logically focus on broadening the scope of this powerful transformation. A key area of investigation will be the introduction of a wider array of substituents on both the cyclopropyl (B3062369) ring and the nitrogen atom. The synthesis of O-cyclopropyl hydroxylamines with diverse substitution patterns has already been shown to be robust, setting the stage for this expansion. nih.gov

Further exploration into reaction conditions is also a promising frontier. The established one-pot cascade involving a nih.govnih.gov-sigmatropic rearrangement, cyclization, and rearomatization is mediated by a base. rsc.org Investigating the use of different catalysts, such as transition metals or Lewis acids, could unlock alternative reaction pathways or improve efficiency. For instance, gold(I)-catalyzed nih.govnih.gov-rearrangements of propargylic substrates have shown that the reaction's reversibility and subsequent pathways are highly dependent on the substrate's electronic properties, a principle that could be applied here. nih.gov The use of protic additives, found to be crucial in expanding the scope of gold(I)-catalyzed Rautenstrauch rearrangements, could also be explored to enhance yields and broaden the applicability to new substrate classes. nih.gov

Development of Enantioselective and Diastereoselective Transformations

A significant leap forward will be the development of stereocontrolled reactions utilizing O-cyclopropylhydroxylamine derivatives. While the parent compound is achiral, derivatization and the use of chiral catalysts can introduce stereocenters with high fidelity. Recent advancements in the broader field of cyclopropylamine (B47189) chemistry highlight the feasibility of this goal. For example, highly diastereoselective organophotoredox-catalyzed [3+2] cycloadditions of N-aryl cyclopropylamines have been developed to synthesize cis-cyclopentane-1,2-diamine (B3003292) derivatives. rsc.org This was achieved using a dual catalyst system comprising a photocatalyst and a hydrogen-bonding catalyst. rsc.org Similarly, another visible-light-induced [3+2] cycloaddition has been reported to produce trans-cyclopentanes with high diastereoselectivity. acs.org

These examples with related cyclopropylamines strongly suggest that enantioselective and diastereoselective versions of the nih.govnih.gov-sigmatropic rearrangement are attainable. Future work could involve:

Chiral Catalysts: Employing chiral Brønsted or Lewis acids to control the stereochemistry of the rearrangement.

Substrate Control: Starting with enantiopure substituted O-cyclopropylhydroxylamine derivatives to transfer chirality to the final product.

Biocatalysis: Using engineered enzymes, which have shown remarkable success in achieving high stereoselectivity in other cyclopropanation reactions, to guide the transformation. rochester.edu

The development of such stereoselective methods would dramatically increase the value of O-cyclopropylhydroxylamine hydrochloride as a tool for constructing complex, chiral molecules. nih.govnih.gov

Exploration of Alternative Reactivity Modes and Novel Bond-Forming Reactions

Beyond the well-documented nih.govnih.gov-sigmatropic rearrangement, the inherent strain of the cyclopropane (B1198618) ring and the weak N-O bond suggest that this compound could participate in a variety of other transformations. nih.gov A particularly promising area is the use of cyclopropylamines as three-carbon synthons in cycloaddition reactions. nih.gov

Recent breakthroughs have shown that cyclopropylamines can undergo photoredox-catalyzed [3+2] cycloadditions with alkenes to form cyclopentane (B165970) rings. rsc.orgacs.org This reactivity proceeds through a radical mechanism involving the single-electron oxidation of the cyclopropylamine, followed by ring opening to form a radical intermediate that engages the alkene. This represents a significant departure from the pericyclic nature of the nih.govnih.gov-rearrangement and opens the door to a new class of bond-forming reactions.

Future research will likely aim to expand this alternative reactivity by:

Exploring different classes of radical acceptors beyond activated alkenes.

Investigating other catalytic systems, including electrochemistry, to trigger the initial ring-opening.

Harnessing the intermediate radicals in intermolecular and intramolecular addition reactions to forge new carbon-carbon and carbon-heteroatom bonds.

The ability to switch between a pericyclic rearrangement and a radical cycloaddition simply by changing the reaction conditions (e.g., base-mediation vs. photocatalysis) would make this compound an exceptionally versatile synthetic tool.

Strategic Integration into Complex Natural Product Synthesis

The ultimate test of a synthetic method's utility is its application in the total synthesis of complex molecules. The structural motifs accessible from this compound are prevalent in numerous biologically active natural products. For instance, the 1,2-diamine moiety, which can be formed through cycloaddition reactions of cyclopropylamines, is a core feature of natural products like biotin (B1667282) and the alkaloid slaframine. rsc.org The tetrahydroquinoline skeleton, produced via the nih.govnih.gov-rearrangement, is also a common framework in many alkaloids. nih.govrsc.org

Future research will focus on the strategic incorporation of O-cyclopropylhydroxylamine-derived intermediates into the synthesis of such natural products. A chemoenzymatic strategy, combining a selective enzymatic transformation with chemical diversification, could be particularly powerful. rochester.edu For example, an enantioselective enzymatic reaction could be used to create a chiral cyclopropane-containing building block, which is then elaborated into a natural product target using established chemical methods. The successful application of a related aza-Claisen rearrangement in the total synthesis of fluvirucinine A1 demonstrates the potential of such strategies. researchgate.net

Investigation of Catalytic Cycles Involving this compound

A deeper mechanistic understanding of the reactions involving this compound is crucial for their future development. While the base-mediated nih.govnih.gov-rearrangement is likely non-catalytic, the exploration of new reactivity modes will necessitate the investigation of novel catalytic cycles.

The photoredox-catalyzed [3+2] cycloadditions provide a clear example. The proposed catalytic cycle involves the excitation of a photocatalyst (like Eosin Y) by visible light, followed by single-electron transfer from the N-aryl cyclopropylamine to the excited photocatalyst. rsc.org This generates a nitrogen-centered radical cation, which undergoes ring opening. The resulting radical adds to an alkene, and a subsequent reduction and cyclization complete the product formation and regenerate the catalyst. rsc.orgacs.org

Future work in this area will involve:

Detailed kinetic and spectroscopic studies to elucidate the intermediates in these catalytic cycles.

Computational modeling to map the potential energy surfaces of competing reaction pathways.

Exploring catalytic cycles involving other metals, such as gold, which is known to catalyze nih.govnih.gov-rearrangements through the formation of coordinated allene (B1206475) intermediates. nih.gov

A thorough understanding of these catalytic processes will enable the rational design of more efficient and selective transformations, solidifying the role of this compound as a staple reagent in synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing O-cyclopropylhydroxylamine hydrochloride, and how can its purity be validated?

  • Synthesis : The compound is typically synthesized via nucleophilic substitution of cyclopropane derivatives with hydroxylamine, followed by hydrochloric acid neutralization. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like over-alkylated amines .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) to assess purity. Confirm structural integrity via 1^1H NMR (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) and mass spectrometry (MS) for molecular ion verification .

Q. What safety protocols are critical when handling this compound in the lab?

  • Handling : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation. Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
  • First Aid : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use emergency eyewash stations and seek medical evaluation .

Q. How can researchers determine the solubility and stability of this compound in aqueous and organic solvents?

  • Solubility Testing : Prepare stock solutions in water, DMSO, or ethanol at 10–50 mg/mL. Use dynamic light scattering (DLS) or visual inspection for precipitation. Stability is assessed via HPLC over 24–72 hours under varying pH (3–9) and temperatures (4–37°C) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reaction yields when using this compound as a nucleophile?

  • Troubleshooting : Monitor reaction kinetics via in situ FTIR or 15^{15}N NMR to track intermediate formation. If yields vary, consider steric hindrance from the cyclopropyl group or competing hydrolysis pathways. Optimize by adjusting solvent polarity (e.g., switch from THF to DMF) or using catalytic bases like K2_2CO3_3 .

Q. How does the cyclopropyl moiety influence the compound’s reactivity in radical or photochemical reactions?

  • Reactivity Analysis : Cyclopropane’s ring strain enhances radical stability. Design experiments using EPR spectroscopy to detect radical intermediates. Compare reaction rates with non-cyclopropyl analogs under UV light (e.g., 254 nm) to quantify strain-driven activation .

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?

  • Impurity Profiling : Employ LC-MS/MS with electrospray ionization (ESI) to identify byproducts like hydroxylamine derivatives or cyclopropane-opening products. Quantify limits of detection (LOD) using calibration curves with spiked standards .

Q. How can researchers design experiments to study the compound’s role in asymmetric catalysis or chiral synthesis?

  • Chiral Applications : Utilize chiral HPLC columns (e.g., Chiralpak IA) to resolve enantiomers. Test catalytic efficiency in asymmetric Strecker or Mannich reactions, monitoring enantiomeric excess (ee) via polarimetry or 19^{19}F NMR with chiral shift reagents .

Methodological Best Practices

  • Data Reproducibility : Always report solvent purity (e.g., anhydrous DMSO), reaction atmosphere (N2_2/Ar), and exact stoichiometry to ensure reproducibility .
  • Contradiction Resolution : Cross-validate analytical results (e.g., NMR vs. X-ray crystallography) if structural ambiguities arise .

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